molecular formula C24H28O7Ti B13783717 Titanium, bis[2-(methoxy-kappaO)phenolato-kappaO](2-methoxyphenolato-kappaO)(2-propanolato)- CAS No. 68492-77-3

Titanium, bis[2-(methoxy-kappaO)phenolato-kappaO](2-methoxyphenolato-kappaO)(2-propanolato)-

Cat. No.: B13783717
CAS No.: 68492-77-3
M. Wt: 476.3 g/mol
InChI Key: HSEOTQYRXWVNSJ-UHFFFAOYSA-K
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Description

Titanium, bis2-(methoxy-κO)phenolato-κO(2-propanolato)- is a titanium(IV) complex featuring mixed ligands: two 2-methoxyphenolato groups (one acting as a bidentate ligand via methoxy and phenolic oxygen atoms, and another as a monodentate ligand) and a 2-propanolato (isopropanolato) ligand. This coordination geometry likely results in a distorted octahedral or tetrahedral configuration, common for titanium complexes. Such complexes are typically synthesized via ligand substitution reactions and are of interest in catalysis, materials science, and coordination chemistry due to their tunable electronic and steric properties .

Properties

CAS No.

68492-77-3

Molecular Formula

C24H28O7Ti

Molecular Weight

476.3 g/mol

IUPAC Name

2-methoxyphenolate;propan-2-olate;titanium(4+)

InChI

InChI=1S/3C7H8O2.C3H7O.Ti/c3*1-9-7-5-3-2-4-6(7)8;1-3(2)4;/h3*2-5,8H,1H3;3H,1-2H3;/q;;;-1;+4/p-3

InChI Key

HSEOTQYRXWVNSJ-UHFFFAOYSA-K

Canonical SMILES

CC(C)[O-].COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- typically involves the reaction of titanium tetrachloride with 2-methoxyphenol and 2-propanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction can be summarized as follows:

  • Dissolve titanium tetrachloride in an appropriate solvent such as toluene or dichloromethane.
  • Add 2-methoxyphenol and 2-propanol to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
  • Isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium species.

    Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.

    Substitution: Ligand exchange reactions can occur, where the methoxyphenolato or propanolato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in an inert solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Ligand exchange reactions can be facilitated by the addition of excess ligand or by using a coordinating solvent such as acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide or other titanium oxides, while reduction can produce lower oxidation state titanium complexes. Substitution reactions result in the formation of new titanium-ligand complexes.

Scientific Research Applications

Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic transformations, including polymerization and oxidation reactions.

    Biology: Investigated for its potential biological activity, including anticancer properties. Titanium complexes have shown promise in inhibiting the growth of cancer cells.

    Medicine: Explored for use in drug delivery systems and as imaging agents due to their unique coordination chemistry.

    Industry: Utilized in the production of advanced materials, such as coatings and composites, due to their stability and reactivity.

Mechanism of Action

The mechanism by which titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- exerts its effects involves coordination to target molecules through its titanium center. The compound can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Titanium Complexes

Compound Name Molecular Formula Ligand Types Density (g/cm³) Solubility (Water) Applications References
Titanium, bis2-(methoxy-κO)phenolato-κO(2-propanolato)- Not explicitly provided 2-methoxyphenolato, isopropanolato N/A Low (organic solvents) Catalysis, materials science Inferred
Ethoxybis(2,4-pentanedionato-κO,O')(propan-2-olato)titanium (CAS 68586-02-7) C₁₅H₂₆O₆Ti Acetylacetonate (bidentate), ethoxy 1.124 1000 g/L at 25°C Coupling agents, coatings
Bis[ethyl 3-(oxo-κO)butanoato-κO']bis(2-propanolato)titanium (CAS 27858-32-8) C₁₄H₂₄O₈Ti Ethyl oxobutanoate, isopropanolato N/A Organic solvents MOFs, catalysis
Titanium,bis(isooctadecanoato-κO)bis(2-propanolato)- (CAS 121957-13-9) C₄₂H₈₄O₆Ti Isooctadecanoate, isopropanolato N/A Hydrophobic Surface modification
Titanium(2+) bis(2-hydroxypropanoate) (CAS 14814-02-9) C₆H₁₀O₆Ti Lactate (bidentate) N/A High Biomedical applications

Key Observations:

Ligand Effects on Solubility: The target compound’s methoxyphenolato ligands likely reduce water solubility compared to acetylacetonate-based complexes (e.g., CAS 68586-02-7, which is highly water-soluble due to polar acetylacetonate groups) . Hydrophobic ligands like isooctadecanoato (CAS 121957-13-9) further enhance organic-phase compatibility .

Coordination Geometry: Acetylacetonate ligands (CAS 68586-02-7) adopt a bidentate κO,O' mode, forming stable six-membered chelate rings, whereas methoxyphenolato ligands may exhibit mixed κO binding modes, influencing reactivity . Lactate complexes (CAS 14814-02-9) favor aqueous environments due to their hydrophilic nature, contrasting with the aromatic ligands in the target compound .

Thermal and Chemical Stability: Acetylacetonate and ethyl oxobutanoate ligands (CAS 68586-02-7, 27858-32-8) confer thermal stability, making them suitable for high-temperature applications like catalysis . Methoxyphenolato ligands may enhance stability in oxidative environments due to aromatic resonance effects.

Functional and Application-Based Comparisons

Catalytic Activity:

  • Acetylacetonate Complexes (CAS 68586-02-7) : Widely used as precursors in sol-gel processes and polymerization catalysis due to their labile ligands and air stability .
  • Ethyl Oxobutanoate Complexes (CAS 27858-32-8): The carbonyl group in ethyl oxobutanoate enables nucleophilic reactions, making these complexes effective in asymmetric catalysis .
  • Target Compound: The methoxyphenolato ligands’ electron-donating methoxy groups could modulate titanium’s Lewis acidity, enhancing selectivity in oxidation or coupling reactions.

Materials Science:

  • Isooctadecanoate Complexes (CAS 121957-13-9): Used as coupling agents in polymers due to their long alkyl chains, improving interfacial adhesion .
  • Target Compound: Potential use in hybrid materials where aromatic ligands facilitate π-π interactions with substrates.

Biological Activity

Overview of Titanium Complexes

Titanium complexes, particularly those involving phenolic ligands, have garnered significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antibacterial, and antifungal properties. The compound appears to be a titanium complex with multiple methoxy and propanolato ligands, which may influence its solubility, stability, and reactivity in biological systems.

Anticancer Activity

Several studies have indicated that titanium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Titanium complexes often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
  • Case Study : A titanium complex similar to the one described has shown efficacy against breast cancer cells (MCF-7), where it inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Antibacterial Properties

Titanium complexes have also been investigated for their antibacterial properties:

  • Spectrum of Activity : They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial membranes and interference with metabolic processes.
  • Case Study : A titanium complex containing phenolic groups was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth.

Antifungal Activity

Research indicates that titanium complexes might possess antifungal properties as well:

  • Mechanism : The antifungal activity is often attributed to the ability of these complexes to penetrate fungal cell walls and disrupt cellular integrity.
  • Case Study : In vitro studies have shown that certain titanium phenolate complexes effectively inhibited the growth of Candida albicans.

Data Table: Biological Activities of Titanium Complexes

Biological ActivityType of StudyKey Findings
AnticancerIn vitroInduces apoptosis in MCF-7 cells via ROS generation
AntibacterialIn vitroEffective against S. aureus and E. coli; disrupts membrane integrity
AntifungalIn vitroInhibits growth of C. albicans; penetrates cell walls

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